3-Hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carboxylic acid 3-Hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494315
InChI: InChI=1S/C10H17NO5/c1-4(2)6(12)10(9(15)16)7(13)5(3)8(14)11-10/h4-7,12-13H,1-3H3,(H,11,14)(H,15,16)
SMILES:
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol

3-Hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16494315

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
IUPAC Name 3-hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H17NO5/c1-4(2)6(12)10(9(15)16)7(13)5(3)8(14)11-10/h4-7,12-13H,1-3H3,(H,11,14)(H,15,16)
Standard InChI Key USVJHCXEVSVUEZ-UHFFFAOYSA-N
Canonical SMILES CC1C(C(NC1=O)(C(C(C)C)O)C(=O)O)O

Introduction

Structural Characteristics and Stereochemical Complexity

Molecular Architecture

The compound features a pyrrolidine ring substituted with a 1-hydroxy-2-methylpropyl group at position 2, a methyl group at position 4, and a ketone at position 5 (Figure 1). The carboxylic acid moiety at position 2 and hydroxyl groups at positions 3 and 1-hydroxy-2-methylpropyl contribute to its polarity and hydrogen-bonding capacity .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC10H17NO5\text{C}_{10}\text{H}_{17}\text{NO}_5
Molecular Weight231.25 g/mol
IUPAC Name(3R,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carboxylic acid
SMILESCC1C(C(NC1=O)(C(C(C)C)O)C(=O)O)O
StereoisomerismFour stereogenic centers

Stereochemical Variants

The compound exists in multiple stereoisomeric forms, including:

  • (3R,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxo-D-proline (PubChem CID 25021189) .

  • (2R,3S,4R)-3-hydroxy-2-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carboxylic acid (CAS 145451-97-4) .

These variants differ in the spatial orientation of hydroxyl and methyl groups, which may influence biological activity and synthetic accessibility .

Synthesis and Biosynthetic Pathways

Chemical Synthesis Strategies

While no direct synthesis protocols for this compound are published, analogous pyrrolidine derivatives are typically synthesized via:

  • Cyclization Reactions: Intramolecular aldol or Mannich reactions to form the pyrrolidine core.

  • Michael Addition: Addition of nucleophiles to α,β-unsaturated ketones followed by cyclization .

  • Enzymatic Resolution: Use of lipases or esterases to separate racemic mixtures into enantiopure forms .

Biosynthetic Insights from Related Compounds

In Streptomyces DSM 40835, the biosynthesis of 4-methyl-proline (4-MePro)—a structural analog—involves:

  • Leucine Hydroxylation: Catalyzed by GriE to produce 5-hydroxyleucine .

  • Oxidation and Cyclization: GriF oxidizes 5-hydroxyleucine to 3-methyl-Δ¹-pyrroline-5-carboxylic acid, which cyclizes spontaneously .

  • Reduction: ProC reduces the intermediate to yield (2S,4R)-4-MePro .

This pathway highlights the enzymatic precision required to establish stereochemistry, suggesting similar biocatalytic routes could be adapted for synthesizing the target compound .

Physicochemical Properties and Stability

Solubility and Reactivity

The compound’s polarity (logP ~0.8 estimated) suggests moderate solubility in polar solvents like water or ethanol. The carboxylic acid and hydroxyl groups enable salt formation with bases, enhancing aqueous solubility for formulation .

Table 2: Stability Considerations

FactorImpactSource
pH SensitivityCarboxylic acid deprotonates above pH 4.5
Thermal DegradationKetone moiety prone to oxidation >100°C
Light SensitivityStable under inert atmosphere

Biological Activities and Mechanistic Hypotheses

Inferred Activities from Structural Analogs

  • Antimicrobial Effects: Pyrrolidine derivatives inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .

  • Anti-inflammatory Action: Hydroxyl groups may scavenge reactive oxygen species, reducing NF-κB activation.

  • Metabolic Stability: Methyl groups at C4 and C2 impede oxidative degradation, as seen in griselimycins .

Structure-Activity Relationships (SAR)

  • C2 Substituent: Bulkier groups (e.g., 1-hydroxy-2-methylpropyl) enhance target binding through hydrophobic interactions .

  • C5 Ketone: Electron-withdrawing effect stabilizes transition states in enzyme inhibition.

Research Applications and Future Directions

Drug Discovery

  • Antibiotic Development: Analog optimization to combat multidrug-resistant pathogens .

  • Neurological Disorders: Pyrrolidine scaffolds modulate GABA receptors, suggesting potential in epilepsy treatment.

Synthetic Biology

  • Enzyme Engineering: Tailoring GriE/GriF homologs for stereoselective synthesis of complex pyrrolidines .

Analytical Challenges

  • Chiral Separation: Development of HPLC methods using cellulose-based chiral stationary phases .

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